

CAS number and molecular structure of (1R,3R)-3-aminocyclohexanol

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Compound of Interest

Compound Name: (1R,3R)-3-aminocyclohexanol

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An In-Depth Technical Guide to (1R,3R)-3-Aminocyclohexanol

This technical guide provides a comprehensive overview of **(1R,3R)-3-aminocyclohexanol**, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications as a chiral building block.

Chemical Identity and Molecular Structure

(1R,3R)-3-Aminocyclohexanol is a specific stereoisomer of 3-aminocyclohexanol. The "1R,3R" designation specifies the absolute configuration at the two chiral centers on the cyclohexane ring, where both the hydroxyl and amino groups are in a trans configuration relative to each other.

Molecular Structure:

Note: This is a 2D representation. The actual conformation is a chair form.

Identifier Summary:

Identifier	Value
CAS Number	721884-82-8[1]
Molecular Formula	C ₆ H ₁₃ NO[1]
IUPAC Name	(1R,3R)-3-aminocyclohexan-1-ol
Canonical SMILES	C1C--INVALID-LINK--O">C@HN[2]
InChI	InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1[1]
InChIKey	NIQIPYGXPZUDDP-PHDIDXHHSA-N[1]

Physicochemical and Computed Properties

While specific experimental physicochemical data for the (1R,3R) stereoisomer are not readily available in the public domain, computed properties provide valuable insights.

Data Summary Table:

Property	Value
Molecular Weight	115.17 g/mol [1]
Topological Polar Surface Area	46.2 Å ² [1]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	0[1]
Complexity	74.9[1]
XLogP3-AA	-0.1[3][4]
Defined Atom Stereocenter Count	2[1]

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of 3-aminocyclohexanols is a key challenge in asymmetric synthesis. One effective method involves the diastereoselective reduction of a chiral β -enaminoketone precursor. The following protocol is based on a reported methodology for the synthesis of cis- and trans-3-aminocyclohexanols.[5]

Experimental Protocol: Diastereoselective Synthesis of 3-Aminocyclohexanols

This protocol describes a two-step process: (1) formation of a chiral β -enaminoketone and (2) its subsequent reduction to yield a diastereomeric mixture of 3-aminocyclohexanols, from which the (1R,3R) isomer can be separated.

Step 1: Synthesis of Chiral β -Enaminoketone Precursor

- **Reaction Setup:** A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq) and a chiral amine (e.g., (S)- α -methylbenzylamine, 1.1 eq) is prepared in toluene (approx. 4 mL per mmol of dione).
- **Azeotropic Dehydration:** The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark trap to azeotropically remove the water formed during the condensation reaction.
- **Reaction Monitoring:** The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
- **Workup and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is purified by crystallization (e.g., from a dichloromethane/hexane mixture) to yield the pure chiral β -enaminoketone.

Step 2: Reduction to Diastereomeric 3-Aminocyclohexanols

- **Reaction Setup:** The purified chiral β -enaminoketone (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.
- **Reduction:** Small pieces of sodium metal (excess) are added portion-wise to the solution at room temperature with vigorous stirring. The reaction is exothermic and should be controlled.
- **Reaction Monitoring:** The progress of the reduction is monitored by TLC.

- **Quenching and Workup:** Once the reaction is complete, it is carefully quenched by the slow addition of water. The organic solvents are removed under reduced pressure.
- **Extraction:** The aqueous residue is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- **Purification and Separation:** The resulting residue contains a diastereomeric mixture of the protected 3-aminocyclohexanols. This mixture is then separated using column chromatography on silica gel to isolate the desired diastereomer. Subsequent deprotection (e.g., hydrogenolysis to remove a benzyl-type group) would yield the target **(1R,3R)-3-aminocyclohexanol**.

Applications in Drug Development and Asymmetric Synthesis

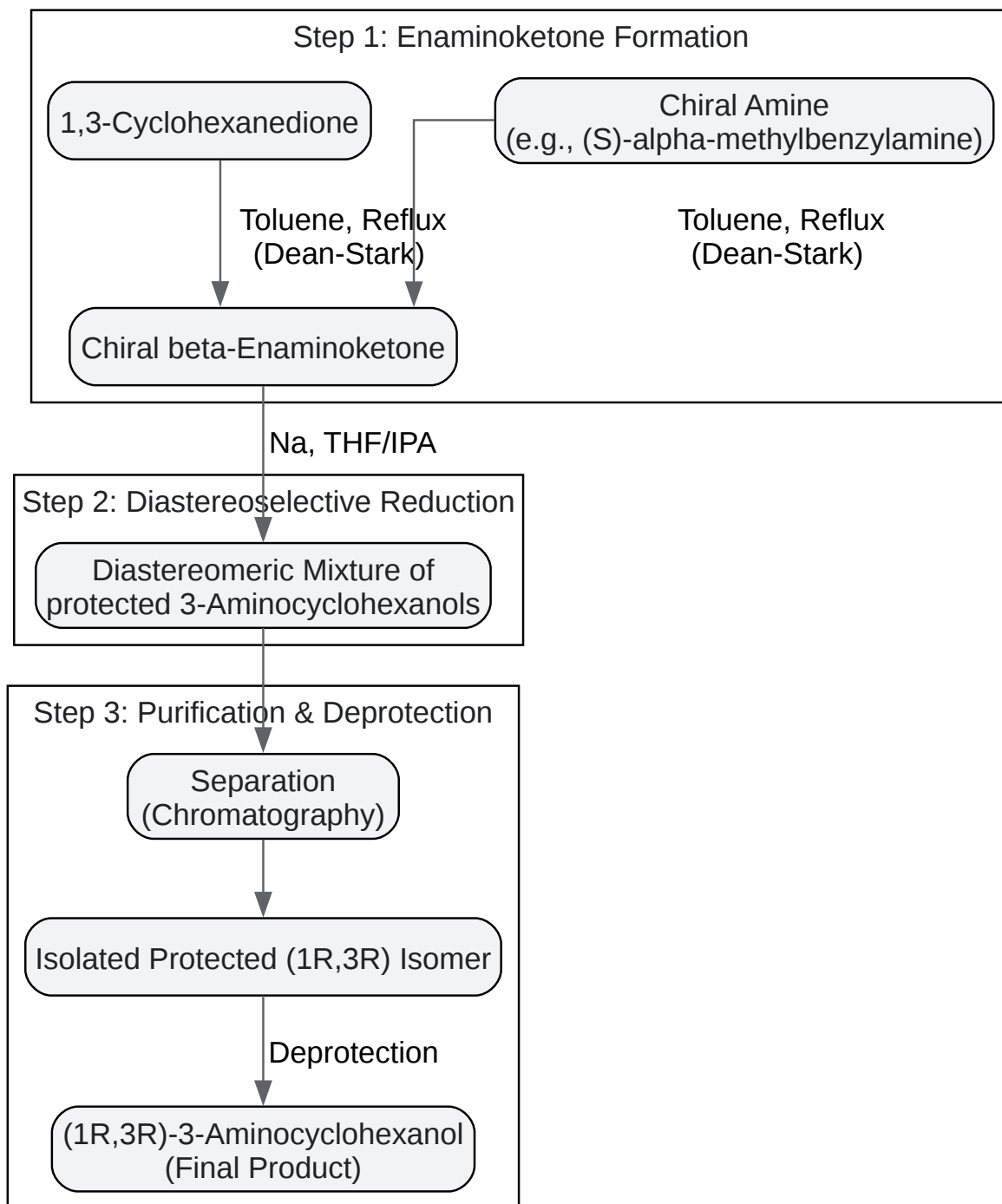
Chiral 1,3-amino alcohols like **(1R,3R)-3-aminocyclohexanol** are valuable building blocks (synthons) in the pharmaceutical industry.^[5] Their bifunctional nature and defined stereochemistry are crucial for creating complex molecules with high biological specificity.

Key Applications:

- **Chiral Auxiliaries:** They can be used to control the stereochemical outcome of chemical reactions.
- **Synthesis of Bioactive Molecules:** This structural motif is found in numerous medicinal compounds, including HIV-protease inhibitors, opioid receptor antagonists, and antidepressants.^[5]
- **Chiral Ligands:** They can be incorporated into metal catalysts for use in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing 3-aminocyclohexanols from a 1,3-cyclohexanedione precursor.



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Caption: Synthetic workflow for **(1R,3R)-3-aminocyclohexanol**.

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